molecular formula C11H14ClNO2 B2862047 2-Amino-indan-5-carboxylic acid methyl ester hydrochloride CAS No. 1824073-30-4

2-Amino-indan-5-carboxylic acid methyl ester hydrochloride

Cat. No.: B2862047
CAS No.: 1824073-30-4
M. Wt: 227.69
InChI Key: PPTWLZCJJYQAKN-UHFFFAOYSA-N
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Description

2-Amino-indan-5-carboxylic acid methyl ester hydrochloride is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-indan-5-carboxylic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the amino acid is reacted with methanol under controlled conditions. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-indan-5-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

2-Amino-indan-5-carboxylic acid methyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-indan-5-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-indan-2-carboxylic acid methyl ester
  • Indole derivatives
  • 1-Indanones

Uniqueness

2-Amino-indan-5-carboxylic acid methyl ester hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-5-10(12)6-9(7)4-8;/h2-4,10H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTWLZCJJYQAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(C2)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824073-30-4
Record name methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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